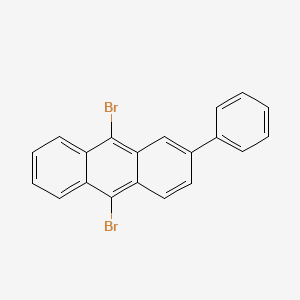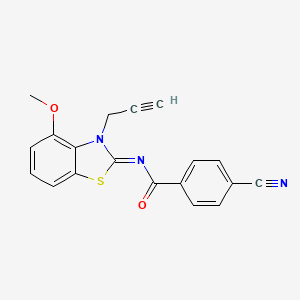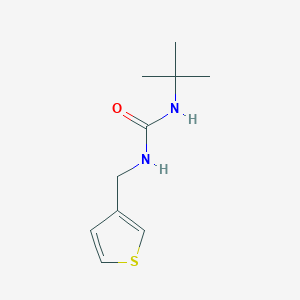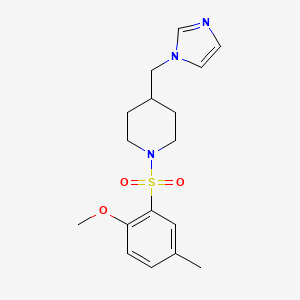
9,10-Dibromo-2-phenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dibromo-2-phenylanthracene is an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . It is a yellow-white solid powder that is commonly used as an organic synthesis intermediate .
Synthesis Analysis
The synthesis of this compound involves the use of 9-bromo-10-phenylanthracene and 4-(trifluoromethyl)phenyl boronic acid . The reaction is facilitated by a catalyst, Pd(PPh3)4 .Molecular Structure Analysis
The molecular formula of this compound is C20H12Br2 .Chemical Reactions Analysis
9,10-Dibromoanthracene is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 412.12 and is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents .Applications De Recherche Scientifique
Subheading
OLEDs and Photon UpconversionMolecules based on 9,10-dibromo-2-phenylanthracene derivatives, such as anthracene, are critical in OLED technology and photon upconversion processes. The study reveals that specific substitutions on the anthracene molecule maintain inherent optical properties while introducing new physical characteristics. This is pivotal for designing blue-emitting materials. The research also explores the use of these derivatives in triplet–triplet annihilation photon upconversion (TTA-UC) systems, indicating their utility in enhancing photon upconversion quantum yields (Gray et al., 2015).
Applications in Organic Semiconductors
Subheading
Building Blocks for N-type Organic Semiconductorsthis compound and its derivatives are promising candidates for n-type organic semiconductors. The synthesis of these compounds and their subsequent reaction to form octafluoro-9,10-diphenylanthracene showcases their potential. The compound's structural and electrochemical properties, like stabilized LUMO energy levels and extended pi stacking, indicate its efficiency in electron transport in solid-state devices (Tannaci et al., 2007).
Fluorescent pH Sensors and Biological Probes
Subheading
Aggregation-Induced Emission and Sensing ApplicationsDerivatives of this compound, like the 9,10-distyrylanthracene (DSA) derivatives, exhibit aggregation-induced emission (AIE) properties. These properties are harnessed to develop new fluorescent pH sensors and biological probes. These probes are adept at interacting with proteins or DNA, amplifying emission, and providing selective detection. This indicates their significant potential in pH sensing and biomacromolecule detection (Lu et al., 2010).
Mécanisme D'action
For a comprehensive understanding of the mechanism of action of 9,10-Dibromo-2-phenylanthracene, further research would be necessary. This could involve experimental studies to identify its molecular targets, investigate its interactions with these targets, and understand the biochemical pathways it affects. Additionally, pharmacokinetic studies would be needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s effects at the molecular and cellular levels would need to be studied, and the influence of environmental factors on its action, efficacy, and stability would also need to be considered.
Safety and Hazards
Orientations Futures
Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .
Propriétés
IUPAC Name |
9,10-dibromo-2-phenylanthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYBLHYEVCYGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2536170.png)

![(3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2536175.png)
![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2536178.png)

![N-[cyano-(2,4-difluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2536180.png)


![2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2536184.png)



![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide](/img/structure/B2536191.png)